Methyl 5-iodo-2-methylbenzoate
Overview
Description
Methyl 5-iodo-2-methylbenzoate is an organic compound with the chemical formula C9H9IO2. It is a colorless or yellow liquid that is insoluble in water but soluble in organic solvents such as alcohol, ether, and ketone . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Methyl 5-iodo-2-methylbenzoate can be synthesized through the iodination of methyl 2-methylbenzoate. The reaction typically involves the use of iodine and a suitable catalyst under acidic conditions. The reaction temperature can range from room temperature to the boiling point of the reaction mixture . Industrial production methods often involve the use of microporous compounds, iodine, an oxidizing agent, and acetic anhydride. The process includes a reaction step followed by purification through sublimation, distillation, or crystallization .
Chemical Reactions Analysis
Methyl 5-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of deiodinated products or other reduced forms of the compound.
Common reagents used in these reactions include iodine, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-iodo-2-methylbenzoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the preparation of functional materials with specific properties.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 5-iodo-2-methylbenzoate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 5-iodo-2-methylbenzoate can be compared with other similar compounds such as:
- Methyl 2-iodo-5-methylbenzoate
- Methyl 5-bromo-2-iodobenzoate
- Methyl 5-fluoro-2-iodobenzoate
These compounds share similar structural features but differ in their halogen substituents, leading to variations in their chemical reactivity and applications. This compound is unique due to its specific iodine substitution pattern, which imparts distinct properties and reactivity .
Biological Activity
Methyl 5-iodo-2-methylbenzoate (CAS Number: 103440-54-6) is an organic compound that has garnered interest due to its potential biological activities and applications in pharmaceutical research. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₉IO₂
- Molecular Weight : 276.07 g/mol
- Melting Point : Approximately 60 °C
- Solubility : Insoluble in water; soluble in organic solvents like alcohol and ether .
This compound exhibits biological activity through various mechanisms, primarily involving interactions with specific molecular targets within biological systems. The iodine atom in the compound may influence its reactivity and binding affinity to proteins, enzymes, and receptors, leading to alterations in cellular processes.
Potential Mechanisms:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles, potentially influencing signaling pathways.
- Oxidation and Reduction Reactions : These reactions can modify the compound's structure, affecting its biological activity and interactions with cellular components.
Biological Activity
Research indicates that this compound may exhibit cytotoxic properties, impacting cell viability in various human cell lines. A study evaluating the cytotoxicity of related compounds found that methyl benzoate derivatives could inhibit cell proliferation at certain concentrations.
Cytotoxicity Findings:
- Human Kidney Cells (HEK293) : Significant reduction in cell viability observed at concentrations above 7.3 mM.
- Colon Cells (CACO2) : Similar trends were noted, with a notable decrease in viability at higher concentrations .
Cell Line | Concentration (mM) | Viability Reduction (%) |
---|---|---|
HEK293 | 7.3 | >90 |
CACO2 | 11 | <50 |
Case Studies
- Cytotoxicity Assessment : A comprehensive study assessed the cytotoxic effects of methyl benzoate derivatives on human cell lines. This compound was included in assays that indicated substantial inhibitory effects on cell growth at elevated concentrations .
- Pharmaceutical Applications : this compound is being explored as a potential intermediate for synthesizing therapeutic agents due to its unique structural properties that allow for further chemical modifications .
Research Applications
The compound is utilized in various scientific fields:
Properties
IUPAC Name |
methyl 5-iodo-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVIKPGEGLOGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648638 | |
Record name | Methyl 5-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-54-6 | |
Record name | Methyl 5-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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